molecular formula C9H7BrN2 B1393287 2-(3-bromophenyl)-1H-imidazole CAS No. 937013-66-6

2-(3-bromophenyl)-1H-imidazole

Cat. No.: B1393287
CAS No.: 937013-66-6
M. Wt: 223.07 g/mol
InChI Key: NVNCBJALMQWYAO-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-1H-imidazole is an organic compound that belongs to the class of imidazoles, which are heterocyclic aromatic organic compounds. This compound features a bromine atom attached to the phenyl ring at the third position and an imidazole ring. Imidazoles are known for their wide range of biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-bromophenyl)-1H-imidazole typically involves the reaction of 3-bromobenzylamine with glyoxal in the presence of ammonium acetate. This reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the imidazole ring. The reaction conditions usually involve heating the mixture at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally benign can be employed to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Bromophenyl)-1H-imidazole can undergo various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: The bromine atom on the phenyl ring can be substituted by other electrophiles under suitable conditions.

    Nucleophilic Substitution: The imidazole ring can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) in the presence of a catalyst like iron(III) bromide (FeBr3) can be used.

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be employed.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can lead to the formation of various substituted phenyl derivatives, while nucleophilic substitution can yield imidazole derivatives with different substituents at the nitrogen atoms.

Scientific Research Applications

2-(3-Bromophenyl)-1H-imidazole has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly as an antifungal agent.

    Industry: The compound can be used in the synthesis of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(3-bromophenyl)-1H-imidazole involves its interaction with specific molecular targets. For example, in biological systems, the compound can interact with enzymes and receptors, leading to the inhibition of their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    2-Phenyl-1H-imidazole: Lacks the bromine atom, which can significantly alter its chemical and biological properties.

    2-(4-Bromophenyl)-1H-imidazole: The bromine atom is attached at the fourth position of the phenyl ring, leading to different reactivity and properties.

    2-(3-Chlorophenyl)-1H-imidazole: Contains a chlorine atom instead of bromine, which can affect its reactivity and biological activity.

Uniqueness: 2-(3-Bromophenyl)-1H-imidazole is unique due to the presence of the bromine atom at the third position of the phenyl ring. This structural feature can influence its reactivity, making it suitable for specific chemical reactions and applications. Additionally, the bromine atom can enhance the compound’s biological activity, making it a valuable compound for medicinal chemistry research.

Properties

IUPAC Name

2-(3-bromophenyl)-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c10-8-3-1-2-7(6-8)9-11-4-5-12-9/h1-6H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVNCBJALMQWYAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NC=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00680745
Record name 2-(3-Bromophenyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00680745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937013-66-6
Record name 2-(3-Bromophenyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00680745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-bromophenyl)-1H-imidazole
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Synthesis routes and methods

Procedure details

A solution of N-[2,2-bis(ethyloxy)ethyl]-3-bromobenzenecarboximidamide (2.85 g; 9.04 mmol; Step 2 above) in HCO2H (15 mL) was heated at 80° C. for 1 h and concentrated in vacuo (2×PhMe chase). The residue was purified by flash chromatography (MeOH/NH4OH/CH2Cl2), affording the title compound as a light pink solid. LC/MS (method A) tR 1.19 min, m/z 223, 225 (M+H, Br isotopes).
Name
N-[2,2-bis(ethyloxy)ethyl]-3-bromobenzenecarboximidamide
Quantity
2.85 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 2-(3-bromophenyl)-1H-imidazole-4,5-dicarboxylic acid contribute to the structure of the cadmium(II) polymer described in the research?

A1: The research focuses on a 1D cadmium(II) polymer synthesized using this compound-4,5-dicarboxylic acid (m-BrPhH3IDC) as a building block []. This organic ligand plays a crucial role in forming the polymer's structure. Specifically, m-BrPhH3IDC coordinates with cadmium(II) ions to create tetranuclear square [Cd2(m-BrPhHIDC)2] units, which act as secondary building units within the polymer chain []. These units are then bridged by 4,4′-bipyridine molecules, resulting in the final 1D polymeric structure.

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